molecular formula C4H4O5P-3 B11528284 1-Phosphonatocyclopropanecarboxylate

1-Phosphonatocyclopropanecarboxylate

Cat. No.: B11528284
M. Wt: 163.05 g/mol
InChI Key: WGRPTPLJWFEPFZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylcyclopropanecarboxylic acid (CAS: 6120-95-2) is a cyclopropane-containing carboxylic acid derivative with a rigid, strained three-membered ring and a phenyl substituent. Its synthesis involves α-alkylation of phenyl acetonitrile derivatives with 1,2-dibromoethane under basic conditions (e.g., NaOH), followed by hydrolysis of the cyano group to a carboxylic acid using concentrated HCl . The compound’s unique conformational rigidity and electronic properties make it a valuable building block in medicinal chemistry, particularly for synthesizing carboxamide derivatives via coupling agents like HATU . It serves as a key intermediate in pharmaceuticals, including anticancer agents and enzyme inhibitors .

Properties

Molecular Formula

C4H4O5P-3

Molecular Weight

163.05 g/mol

IUPAC Name

1-phosphonatocyclopropane-1-carboxylate

InChI

InChI=1S/C4H7O5P/c5-3(6)4(1-2-4)10(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9)/p-3

InChI Key

WGRPTPLJWFEPFZ-UHFFFAOYSA-K

Canonical SMILES

C1CC1(C(=O)[O-])P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

1-Phosphonatocyclopropanecarboxylate can be synthesized through various routes:

    Cyclopropanation of Alkenes: One common method involves the cyclopropanation of alkenes using reagents like diazo compounds or Simmons-Smith reagents. The reaction conditions typically involve mild temperatures and metal catalysts.

    Phosphonation of Cyclopropanes: Another approach is the direct phosphonation of cyclopropanes using phosphorus-containing reagents. For example, treatment with phosphorus trichloride (PCl) or phosphorus pentoxide (PO) leads to the desired compound.

    Industrial Production: In industry, 1-Phosphonatocyclopropanecarboxylate may be produced on a larger scale using optimized conditions and efficient catalysts.

Chemical Reactions Analysis

1-Phosphonatocyclopropanecarboxylate participates in several chemical reactions:

    Hydrolysis: Under acidic or alkaline conditions, hydrolysis of the phosphonate ester occurs, yielding the corresponding carboxylic acid and phosphonic acid.

    Substitution Reactions: The phosphonate group can undergo nucleophilic substitution reactions, leading to various derivatives.

    Complexation: Due to its phosphonate moiety, this compound can form complexes with metal ions, making it useful in chelation therapy and water treatment.

Scientific Research Applications

1-Phosphonatocyclopropanecarboxylate finds applications in:

    Medicine: It serves as a potential drug candidate due to its ability to target specific enzymes or receptors.

    Agriculture: Its chelating properties make it useful in micronutrient formulations.

    Polymer Chemistry: It can be incorporated into polymers for improved properties.

Mechanism of Action

The exact mechanism by which 1-Phosphonatocyclopropanecarboxylate exerts its effects depends on the context. For instance:

  • In enzyme inhibition, it may act as a competitive or non-competitive inhibitor.
  • In metal chelation, it forms stable complexes, preventing metal ions from participating in harmful reactions.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

Cyclopropane carboxylic acids differ primarily in substituents, which dictate their reactivity, solubility, and biological activity:

Compound Name Molecular Formula Substituent/Modification Key Properties/Applications Reference
1-Phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂ Phenyl group Rigid scaffold for drug intermediates; used in anticancer agents
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ Boc-protected amino group Peptide synthesis; enhanced solubility in organic solvents
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ Fluorine atom High electronegativity for electronic modulation in drug design
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ Cyano group Reactive intermediate; limited bioactivity data
2-Phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂ Phenyl (positional isomer) Structural studies; similar rigidity but distinct stereoelectronic effects
Methyl 1-hydroxycyclopropanecarboxylate C₅H₈O₃ Hydroxy and ester groups Improved solubility for ester prodrugs

Limitations and Challenges

  • Positional Isomerism : 1- vs. 2-phenyl substitution (e.g., 6120-95-2 vs. 5685-38-1) significantly impacts ring strain and intermolecular interactions .
  • Safety: 1-Cyanocyclopentanecarboxylic acid requires stringent handling due to toxicity risks .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-phosphonatocyclopropanecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Cyclopropane derivatives like 1-phosphonatocyclopropanecarboxylate are typically synthesized via cyclopropanation of α,β-unsaturated esters or amides using phosphonate reagents. Key parameters include solvent polarity (e.g., THF or dichloromethane), temperature control (0–25°C), and inert atmospheres to prevent side reactions . For example, fluorinated analogs (e.g., ethyl 1-cyano-2-fluorocyclopropanecarboxylate) require dry solvents and precise stoichiometry to minimize decomposition . Optimization should involve iterative testing of reagent ratios (e.g., 1.2–1.5 equivalents of phosphonate) and monitoring via TLC/HPLC .

Q. How should researchers characterize the stereochemical and structural properties of 1-phosphonatocyclopropanecarboxylate derivatives?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR to confirm cyclopropane ring geometry and phosphonate group orientation. For example, coupling constants (JJ) in 1H^1H-NMR (e.g., J=4.89.2HzJ = 4.8–9.2 \, \text{Hz} for cyclopropane protons) can distinguish cis/trans isomers . X-ray crystallography is recommended for absolute configuration determination, as seen in studies of ethyl 1-(4-iodophenyl)cyclopropanecarboxylate . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like carboxylate and phosphonate .

Q. What are the critical stability considerations for storing 1-phosphonatocyclopropanecarboxylate in laboratory settings?

  • Methodological Answer : Cyclopropane derivatives are sensitive to light, moisture, and oxidative degradation. Store under nitrogen at –20°C in amber vials. Stability assays should track decomposition via HPLC over 30 days, noting peak area reductions >5% as failure criteria . For analogs with fluorinated or iodinated substituents (e.g., methyl 1-(4-iodophenyl)cyclopropanecarboxylate), avoid prolonged exposure to ambient humidity to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-phosphonatocyclopropanecarboxylate analogs?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. For example, iodinated derivatives may show false-positive receptor binding due to trace heavy metals . Cross-validate results using orthogonal assays:

  • Step 1 : Purify compounds to ≥95% purity (HPLC) .
  • Step 2 : Re-test activity in multiple cell lines (e.g., HEK293 vs. CHO) .
  • Step 3 : Compare with structurally related controls (e.g., non-cyclopropane phosphonates) to isolate cyclopropane-specific effects .

Q. What strategies enable enantioselective synthesis of 1-phosphonatocyclopropanecarboxylate for chiral drug discovery?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example, Rh(II)-catalyzed cyclopropanation of diazo compounds with phosphonate esters can achieve >90% enantiomeric excess (ee) . Monitor ee via chiral HPLC (e.g., Chiralpak IA column) and correlate with biological activity . Computational modeling (DFT) of transition states aids in predicting stereochemical outcomes .

Q. How can computational methods predict the metabolic stability and toxicity of 1-phosphonatocyclopropanecarboxylate derivatives?

  • Methodological Answer : Use in silico tools like SwissADME or ProTox-II to assess physicochemical properties (e.g., LogP, topological polar surface area) and cytochrome P450 interactions. For instance, cyclopropane rings often improve metabolic stability but may introduce hepatotoxicity via phosphonate bioactivation . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental designs are optimal for studying the kinetic parameters of 1-phosphonatocyclopropanecarboxylate in enzyme inhibition assays?

  • Methodological Answer : Use steady-state kinetics with varying substrate concentrations (e.g., 0.1–10 × KmK_m) and fixed inhibitor doses. For phosphatases, measure IC50IC_{50} values under physiologically relevant pH (7.4) and temperature (37°C) . Include positive controls (e.g., vanadate for tyrosine phosphatases) and analyze data with nonlinear regression (e.g., GraphPad Prism) to determine KiK_i and inhibition mode (competitive vs. non-competitive) .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between computational predictions and experimental data for cyclopropane derivative reactivity?

  • Methodological Answer : Reconcile conflicts by revisiting force field parameters in molecular dynamics simulations or refining DFT functional/basis sets. For example, overestimated phosphonate group reactivity in silico may arise from neglecting solvation effects; recalibrate using implicit solvent models (e.g., COSMO-RS) . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve mechanistic ambiguities .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in 1-phosphonatocyclopropanecarboxylate libraries?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate descriptors (e.g., substituent electronegativity, steric bulk) with bioactivity. For fluorinated analogs, use Hansch analysis to quantify hydrophobicity (π\pi) and electronic (σ\sigma) contributions . Address outliers by re-examining synthesis protocols for hidden variables (e.g., trace metal catalysts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.